4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine

CAS No.: 781574-99-0

Cat. No.: VC6939422

Molecular Formula: C10H12N2S2

Molecular Weight: 224.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 781574-99-0 |

|---|---|

| Molecular Formula | C10H12N2S2 |

| Molecular Weight | 224.34 |

| IUPAC Name | 4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12) |

| Standard InChI Key | ODDAFZZILOIXKD-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)C2=C(SC(=N2)N)C |

Introduction

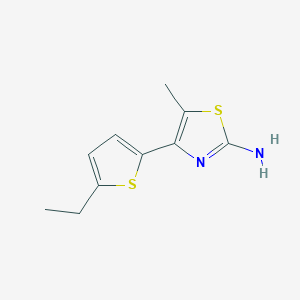

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine is C₁₀H₁₂N₂S₂, with a molecular weight of 224.34 g/mol. The IUPAC name—4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine—reflects its bicyclic architecture, comprising a thiazole ring (positions 4 and 5 substituted) fused to a thiophene moiety.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂S₂ | |

| Molecular Weight | 224.34 g/mol | |

| IUPAC Name | 4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine | |

| SMILES | CCC1=CC=C(S1)C2=C(SC(=N2)N)C | |

| InChIKey | ODDAFZZILOIXKD-UHFFFAOYSA-N |

Structural Features

The compound’s structure includes:

-

A thiazole ring (a five-membered ring with nitrogen and sulfur atoms) substituted at position 2 with an amine group.

-

A thiophene ring (a sulfur-containing heterocycle) attached at position 4 of the thiazole, which is further substituted with an ethyl group at position 5.

-

A methyl group at position 5 of the thiazole ring.

The presence of electron-rich sulfur and nitrogen atoms in both rings suggests potential for π-π stacking and hydrogen bonding, which are critical for interactions in biological systems .

Synthesis and Chemical Reactivity

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Diethyl ether, Br₂ | Brominated thiophene intermediate |

| 2 | Cyclization | Thiourea, 80°C | Thiazole ring formation |

| 3 | Alkylation | Methyl iodide, K₂CO₃, DMF | Introduction of methyl group |

Reactivity and Stability

The compound’s stability is influenced by the electron-withdrawing amine group and electron-donating alkyl substituents. The thiazole ring is prone to electrophilic substitution at position 5, while the thiophene moiety may undergo reactions such as sulfonation or nitration under acidic conditions .

Physicochemical Properties

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume